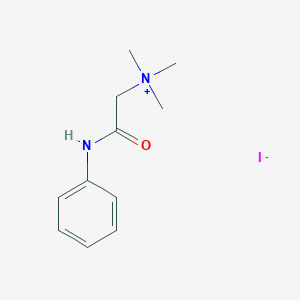

(Phenylcarbamylmethyl)-trimethylammonium iodide

描述

它旨在当被辣椒素和N-油酰基多巴胺等激动剂激活时,更容易渗透到瞬时受体电位香草素1(TRPV1)离子通道 。该化合物主要用于科学研究,以研究选择性镇痛和疼痛反应机制。

准备方法

合成路线和反应条件

CAY10568的合成涉及三甲胺与苯基异氰酸酯反应,形成中间体三甲基[(苯基氨基甲酰基)甲基]-碘化铵。 该反应通常在受控条件下进行,以确保高纯度和收率 。

工业生产方法

CAY10568的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器和精确控制反应参数,以保持一致性和质量。 然后使用结晶或色谱技术纯化化合物,以达到所需的纯度水平 。

化学反应分析

反应类型

由于铵碘化物基团的存在,CAY10568主要经历取代反应。 它还可以在特定条件下参与氧化和还原反应 。

常见试剂和条件

取代反应: 常见试剂包括卤化物和亲核试剂。反应通常在极性溶剂(如二甲基亚砜(DMSO)或二甲基甲酰胺(DMF))中进行。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。

还原反应: 通常使用硼氢化钠或氢化锂铝等还原剂。

主要产物

从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,卤化物的取代反应可以产生CAY10568的各种卤代衍生物 。

科学研究应用

CAY10568在科学研究中具有多种应用,特别是在神经科学和疼痛研究领域。它被用来研究通过TRPV1介导的钠通道阻滞剂进入来选择性阻断疼痛反应。 该化合物有助于了解疼痛机制,并开发新的镇痛药物,这些药物可以选择性地靶向疼痛通路而不影响运动、触觉和本体感觉 。

作用机制

CAY10568通过TRPV1介导的进入选择性阻断电压门控钠通道来发挥其作用。当与辣椒素等合适的TRPV1激动剂结合时,它会产生对疼痛反应的选择性阻断,同时保持其他感觉功能完整。 这种选择性作用是由于它尺寸更小,更容易渗透到TRPV1离子通道 。

相似化合物的比较

类似化合物

QX314: 一种阳离子利多卡因衍生物,也靶向TRPV1离子通道。

辣椒素: 与CAY10568联合使用以激活离子通道的TRPV1激动剂。

N-油酰基多巴胺: 另一种用于类似研究应用的TRPV1激动剂

独特性

与QX314相比,CAY10568的尺寸更小,疏水性更低。这使得它更容易渗透到TRPV1离子通道,从而可以更有效、更选择性地阻断疼痛反应。 它能够选择性地靶向疼痛通路而不影响其他感觉功能,使其成为疼痛研究中宝贵的工具 。

生物活性

Overview of (Phenylcarbamylmethyl)-trimethylammonium iodide

This compound is a quaternary ammonium compound that may exhibit various biological activities due to its structural characteristics. Quaternary ammonium compounds are known for their antimicrobial properties and have applications in pharmaceuticals, agriculture, and as surfactants.

Antimicrobial Properties

Quaternary ammonium compounds often demonstrate significant antimicrobial activity. Studies have shown that they can effectively inhibit the growth of bacteria, fungi, and viruses. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity

Research indicates that some quaternary ammonium compounds can exhibit cytotoxic effects on mammalian cells. The degree of cytotoxicity can depend on the specific structure of the compound, its concentration, and the type of cells exposed.

Neurotoxicity

Certain derivatives of quaternary ammonium compounds have been studied for their neurotoxic effects. For example, they may interfere with neurotransmitter release or receptor binding, potentially leading to neurotoxic outcomes.

Study 1: Antimicrobial Efficacy

In a study examining various quaternary ammonium compounds, including derivatives similar to this compound, researchers found that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective concentrations for clinical applications.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of several quaternary ammonium compounds. The results indicated that while some compounds were relatively safe at low concentrations, higher doses led to significant cell death.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| This compound | 10 | MCF-7 |

属性

IUPAC Name |

(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPHDQUNJSJNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-17-3 | |

| Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。